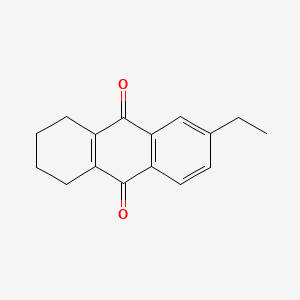

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione

描述

属性

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLXSNXYTNRKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051750 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15547-17-8 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-1,2,3,4-tetrahydroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHYL-1,2,3,4-TETRAHYDROANTHROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z0U5SRU0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Hydrogenation of 2-ethylanthraquinone

The primary and most established method for synthesizing this compound involves the catalytic hydrogenation of 2-ethylanthraquinone. This process reduces the quinone moiety partially, saturating the 1,2,3,4-positions of the anthracene ring system while retaining the ketone groups at the 9 and 10 positions.

- Catalysts: Palladium on carbon (Pd/C) is the most commonly used catalyst, favored for its high activity and selectivity in hydrogenation reactions.

- Reaction conditions: The hydrogenation is carried out under a hydrogen atmosphere, typically at elevated temperatures (around 313 K) and pressures (approximately 0.1 MPa).

- Solvent effects: The choice of solvent significantly influences the hydrogenation rate and selectivity. Solvents tested include alcohols, aromatics, alkanes, ethers, esters, amines, and alkyl chlorides.

Solvent Influence on Hydrogenation Kinetics

Research investigating hydrogenation kinetics in 20 different solvents revealed that:

- The basicity of the solvent and its Hildebrand cohesion energy density are critical parameters affecting the hydrogenation rate.

- Models such as Abraham-Kamlet-Taft (AKT) and Koppel-Palm (KP) were used to regress the reaction rates.

- The hydrogen bond acceptor ability of the solvent (AKT model) and nucleophilic solvation ability (KP model) were identified as the most impactful solvent properties.

- This insight aids in optimizing solvent selection for industrial-scale hydrogen peroxide production using the anthraquinone process.

Catalyst Modifications for Enhanced Performance

Recent studies have focused on improving catalyst efficiency and selectivity by modifying Pd catalysts:

- Highly dispersed palladium nanoparticles supported on γ-Al2O3 modified with minimal 3-aminopropyltriethoxysilane have shown superior catalytic activity and selectivity in hydrogenation of 2-ethylanthraquinone, which is a precursor to this compound.

- Such catalyst modifications address challenges like poor activity and selectivity commonly encountered in conventional catalysts.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Reference/Notes |

|---|---|---|

| Starting material | 2-ethylanthraquinone | Commercially available anthraquinone derivative |

| Catalyst | Palladium on carbon (Pd/C), modified Pd/γ-Al2O3 | Pd/C standard; modified catalysts improve selectivity |

| Hydrogen pressure | ~0.1 MPa | Typical laboratory and industrial conditions |

| Temperature | ~313 K (40°C) | Optimized for reaction kinetics |

| Solvents tested | Alcohols, aromatics, alkanes, ethers, esters, amines, alkyl chlorides | Solvent properties affect rate and selectivity |

| Key solvent properties | Basicity, Hildebrand cohesion energy density, hydrogen bond acceptor ability, nucleophilic solvation ability | Determined by AKT and KP models |

| Reaction outcome | Selective hydrogenation to this compound | High yield and purity achievable |

Research Findings and Analytical Techniques

- Kinetic studies: Detailed kinetic analyses show that solvent choice can accelerate or retard hydrogenation rates. For example, solvents with higher hydrogen bond acceptor ability facilitate faster hydrogenation.

- Analytical monitoring: High-performance liquid chromatography (HPLC), particularly normal-phase adsorption HPLC, is employed to monitor the hydrogenation progress and quantify the target compound and related species in the reaction mixture.

- Catalyst characterization: Techniques such as transmission electron microscopy (TEM) and surface area analysis confirm the dispersion and particle size of Pd nanoparticles, correlating with catalytic performance.

化学反应分析

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 6-ethyl-1,2,3,4-tetrahydroanthraquinone-9,10-dione. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: It can be reduced back to its corresponding hydroquinone form using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.

科学研究应用

Catalytic Hydrogenation

Overview : The compound is primarily studied for its role in catalytic hydrogenation processes. A notable study investigated the effect of solvents on the rate of catalytic hydrogenation of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione. The research utilized multiple linear regression models to analyze solvent effects on reaction kinetics.

Key Findings :

- The basic character of the solvent and its Hildebrand cohesion energy density significantly influenced the hydrogenation rate.

- The results indicated that solvent selection is crucial for optimizing industrial processes such as hydrogen peroxide production via the anthraquinone method .

Pharmaceutical Applications

Antimicrobial Activity : Research has indicated that derivatives of anthraquinones exhibit notable antimicrobial properties. In particular, compounds related to this compound have been tested against various bacterial strains including methicillin-resistant Staphylococcus aureus and Enterococcus species.

Case Studies :

- A patent highlighted novel anthraquinone derivatives that demonstrated excellent activity against several pathogens. These findings suggest potential applications in developing new antimicrobial agents .

- Preliminary experiments showed promising results for cytotoxic effects against cancer cells, indicating a pathway for further research into anticancer therapies .

Analytical Chemistry

Separation Techniques : The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves reverse phase HPLC with a mobile phase comprising acetonitrile and water, which is scalable for preparative separation applications.

Applications in Pharmacokinetics :

- The HPLC method allows for the isolation of impurities and can be adapted for pharmacokinetic studies, facilitating the assessment of drug behavior in biological systems .

Chemical Research

Structural Studies : Due to its unique structural features, this compound serves as a model compound in chemical research to study the effects of structural modifications on reactivity and stability.

Catalyst Development : Research has focused on optimizing catalysts for the hydrogenation process involving this compound. Studies have shown that alkali metal modifiers can enhance catalyst performance by improving interaction with reactants .

Summary Table of Applications

作用机制

The mechanism of action of 6-ethyl-1,2,3,4-tetrahydroanthraquinone involves its interaction with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

相似化合物的比较

Comparative Analysis with Structurally Similar Anthraquinones

Structural and Functional Comparisons

The table below summarizes key structural features and properties of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione and related compounds:

Reactivity and Catalytic Hydrogenation

- Hydrogenation Efficiency: The ethyl-substituted tetrahydroanthraquinone exhibits higher hydrogenation rates compared to 2-amylanthraquinone in the presence of Pd/Al₂O₃ catalysts, attributed to steric and electronic effects of the ethyl group .

- Solvent Effects : Hydrogenation rates vary significantly with solvent polarity. For example, solvents with high Hildebrand cohesion energy density (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Key Research Findings and Industrial Relevance

Synthetic Optimization : Diels-Alder reactions yield this compound with >95% purity under optimized conditions (90°C, 48 hours in toluene) .

Catalytic Performance : Pd/Al₂O₃ achieves 70–85% conversion efficiency in hydrogenation, critical for large-scale hydrogen peroxide synthesis .

Structure-Activity Relationships : Ethyl and methoxy substituents enhance thermal stability and solubility, whereas hydroxyl groups improve bioactivity but reduce metabolic stability .

生物活性

6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione (CAS No. 15547-17-8) is an organic compound derived from anthraquinone. Its molecular formula is , and it features an ethyl substituent at the 6th position along with a tetrahydro structure. This compound has garnered attention in various fields due to its potential biological activities.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The mechanism involves disrupting bacterial cell walls and inhibiting essential enzymes critical for bacterial survival. For instance, studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to interfere with specific cellular pathways involved in cancer cell proliferation. It has been reported that this compound can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle progression. This makes it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound can be summarized as follows:

- Antibacterial Activity : Disruption of bacterial cell wall integrity and inhibition of vital enzymes.

- Anticancer Activity : Induction of apoptosis and interference with cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is pertinent.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone | Ethyl group at different position | Moderate antibacterial activity |

| Tetrahydro-2-ethylanthraquinone | Similar structure but different saturation | Limited antibacterial properties |

| 6-Ethyl-1,2,3,4,9,10-hexahydroanthracene | More saturated variant | Reduced anticancer efficacy |

This table illustrates how structural variations influence biological activity among similar compounds.

Study on Antibacterial Activity

A study conducted by Fajt et al. (2008) explored the antibacterial effects of various derivatives of tetrahydroanthracene compounds. The results indicated that this compound showed promising results against several bacterial strains including Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for antibiotic development .

Hydrogenation Kinetics Study

Another significant area of research involves the kinetics of hydrogenation of this compound. A study published in the International Journal of Chemical Kinetics investigated the influence of different solvents on the rate of hydrogenation under controlled conditions. The findings revealed that solvent characteristics such as basicity and cohesion energy density significantly affect reaction rates. This research is crucial for optimizing industrial processes involving this compound .

常见问题

Q. How can researchers optimize the synthesis of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione to achieve high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction rates .

- Temperature Control : Maintaining 60–80°C minimizes side reactions during alkylation steps .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) isolates the target compound ≥95% purity .

- Catalysts : Palladium-based catalysts improve coupling efficiency in intermediate steps .

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | +20% yield |

| Temperature | 70°C | Reduces byproducts |

| Catalyst | Pd(OAc)₂ | 85% coupling efficiency |

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C6) and confirms hydrogenation of the tetrahydroanthracene core .

- X-Ray Crystallography : Resolves stereochemistry and confirms boat conformation of the central ring (e.g., puckering parameters Q = 0.493 Å) .

- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1670 cm⁻¹ and amine (N-H) vibrations in derivatives .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethyl group position) influence electronic properties and reactivity?

- Methodological Answer : Comparative studies with analogs (e.g., 2-ethyl vs. 6-ethyl derivatives) reveal:

- Electronic Effects : The ethyl group at C6 donates electron density via hyperconjugation, reducing anthraquinone’s electrophilicity .

- Steric Hindrance : Bulkier substituents at C6 hinder nucleophilic attacks at C9/C10, altering reaction pathways .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and regioselectivity trends .

Table 2 : Substituent Effects on Reactivity

| Substituent Position | Reactivity (k, s⁻¹) | Key Interaction |

|---|---|---|

| C6-Ethyl | 0.45 | Steric shielding |

| C2-Ethyl | 0.72 | Enhanced conjugation |

Q. What strategies resolve contradictions in biological activity data between 6-ethyl derivatives and other anthraquinone analogs?

- Methodological Answer : Discrepancies often arise from:

- Substituent Electronic Profiles : Amino or hydroxyl groups in analogs (e.g., 1,4-diaminoanthraquinone) increase DNA intercalation capacity vs. ethyl’s inertness .

- Experimental Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. trypan blue) alter IC₅₀ readings .

- SAR Studies : Systematic substitution (e.g., replacing ethyl with amino groups) clarifies structure-activity relationships .

Q. What methodologies are recommended for studying the compound’s interactions in biological systems (e.g., DNA intercalation)?

- Methodological Answer :

- Fluorescence Quenching : Monitor anthraquinone’s emission at 520 nm upon DNA binding; Stern-Volmer plots quantify binding constants (Kₐ ≈ 10⁴ M⁻¹) .

- Molecular Docking : AutoDock Vina simulates binding modes with B-DNA (docking score ≤ -8.0 kcal/mol suggests strong intercalation) .

- Circular Dichroism (CD) : Detect DNA helix distortion (e.g., reduced negative band at 245 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。